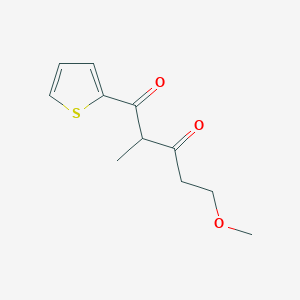

5-Methoxy-2-methyl-1-(thiophen-2-yl)pentane-1,3-dione

CAS No.:

Cat. No.: VC20447049

Molecular Formula: C11H14O3S

Molecular Weight: 226.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O3S |

|---|---|

| Molecular Weight | 226.29 g/mol |

| IUPAC Name | 5-methoxy-2-methyl-1-thiophen-2-ylpentane-1,3-dione |

| Standard InChI | InChI=1S/C11H14O3S/c1-8(9(12)5-6-14-2)11(13)10-4-3-7-15-10/h3-4,7-8H,5-6H2,1-2H3 |

| Standard InChI Key | WZJCIWFBJOFMDM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)CCOC)C(=O)C1=CC=CS1 |

Introduction

Key Functional Groups

-

Methoxy Group: Contributes to electron-donating properties and enhances solubility in polar solvents.

-

Ketone Groups: Provide reactivity for nucleophilic additions or condensations.

-

Thiophene Ring: Adds aromatic stability and potential bioactivity.

Chemical Formula

The molecular formula can be deduced as , with a molar mass of approximately 226.29 g/mol.

Potential Synthesis Pathways

Although no specific synthesis route is provided, general methods for similar compounds include:

-

Claisen Condensation: Combining a thiophene derivative with a diketone precursor.

-

Alkylation: Introducing the methoxy and methyl groups through selective alkylation reactions.

-

Ketone Functionalization: Using thiophene-based reagents to attach the aromatic ring to a diketone framework.

Possible Applications

Based on its structure, this compound may exhibit properties suitable for:

-

Pharmaceuticals: The thiophene ring and diketone groups are often found in bioactive molecules, suggesting potential as an anti-inflammatory or anticancer agent.

-

Materials Science: The methoxy group and thiophene ring could make it useful in organic electronics or conductive polymers.

-

Chemical Intermediates: It may serve as a precursor for synthesizing complex heterocyclic compounds.

Analytical Characterization

To confirm its identity and purity, analytical techniques would include:

-

NMR Spectroscopy:

-

-NMR to identify hydrogen environments (e.g., methoxy protons).

-

-NMR for carbon skeleton analysis.

-

-

Mass Spectrometry (MS):

-

To determine molecular weight and fragmentation patterns.

-

-

Infrared (IR) Spectroscopy:

-

To detect functional groups like ketones () and methoxy ().

-

-

X-Ray Crystallography:

-

For detailed structural elucidation if crystalline.

-

Hypothetical Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | ~226.29 g/mol |

| Functional Groups | Methoxy, Ketone, Thiophene |

| Solubility | Likely soluble in polar organic solvents (e.g., ethanol, acetone) |

| Melting Point | Not specified; estimated based on structure |

| Potential Applications | Pharmaceuticals, materials science |

Research Directions

Future studies could explore:

-

Biological activity assays to evaluate pharmacological potential.

-

Electrochemical properties for applications in organic electronics.

-

Structural modifications to enhance stability or reactivity.

If additional data becomes available, more specific insights into its synthesis, reactivity, and applications can be developed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume